Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate
Description
This compound features a piperazine core modified at the 1-position with a tert-butyl carbamate group and at the 4-position with a 3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl chain (Fig. 1). The benzoxazolone moiety (2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl) is critical for bioactivity, often interacting with enzymes or receptors via hydrogen bonding and π-stacking . The tert-butyl group enhances solubility in organic solvents and serves as a protective group during synthesis .
Synthesis typically involves coupling a Boc-protected piperazine with a benzoxazolone-propyl intermediate. For example, tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)piperazine-1-carboxylate was synthesized via Boc protection of 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one, yielding 54% after purification .
Properties
Molecular Formula |
C19H25N3O5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)22-10-8-21(9-11-22)7-6-15(23)13-4-5-14-16(12-13)26-17(24)20-14/h4-5,12H,6-11H2,1-3H3,(H,20,24) |
InChI Key |
MZYFAVIUXBITQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-butyl piperazine-1-carboxylate
The tert-butyl piperazine-1-carboxylate (Boc-piperazine) is a commercially available or easily synthesized intermediate. A common preparation method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to selectively protect one nitrogen atom:
- Reaction Conditions: Piperazine is treated with Boc2O in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine at room temperature.
- Yield: Typically high, around 90-99%.
- Purification: Standard extraction and chromatography techniques are applied to isolate the Boc-protected piperazine.
Formation of 4-(4-tert-Butyloxycarbonyl)piperazin-1-yl Butanal Dimethyl Acetal Intermediate
An important intermediate for constructing the propyl linker is 4-(4-tert-butyloxycarbonyl)piperazin-1-yl butanal dimethyl acetal. This is synthesized by nucleophilic substitution of 4-chlorobutanal dimethyl acetal with tert-butyl piperazinecarboxylate in anhydrous N,N-dimethylformamide (DMF) at elevated temperature (100 °C) for 24 hours:
| Parameter | Details |
|---|---|
| Starting materials | 4-chlorobutanal dimethyl acetal, Boc-piperazine |
| Solvent | Anhydrous DMF |
| Temperature | 100 °C |
| Reaction time | 24 hours |
| Workup | Extraction with ethyl acetate, washing, drying (Na2SO4) |
| Purification | Silica gel chromatography (ethyl acetate eluent) |
| Yield | 42% isolated yield |
This intermediate contains a protected piperazine linked to a masked aldehyde functionality, which can be deprotected in subsequent steps to reveal the aldehyde for further reactions.
Coupling with Benzoxazole Derivative
The benzoxazole moiety, specifically 2-oxo-2,3-dihydrobenzo[d]oxazole, is introduced via a ketone-functionalized propyl linker. The coupling typically involves nucleophilic attack or condensation reactions between the aldehyde or ketone group on the linker and the benzoxazole derivative.
While explicit procedures for this exact compound are scarce, analogous methods for related compounds suggest the following:
- Palladium-Catalyzed Cross-Coupling: Using palladium catalysts such as tris-(dibenzylideneacetone)dipalladium(0) with ligands like BINAP and bases such as sodium tert-butoxide in toluene at 70 °C for 1.5 hours can facilitate coupling of aryl halides with Boc-protected piperazines.
- Reductive Amination: Sodium triacetoxyborohydride-mediated reductive amination of aldehyde intermediates with Boc-piperazine in acidic media (HOAc/DCM) at room temperature for 2 hours has been reported to yield amine-linked products with good yields (~67.7%).
Final Assembly and Purification
The final compound is assembled by linking the functionalized piperazine with the benzoxazole-containing propyl ketone. The reaction conditions typically involve:
- Use of bases such as triethylamine or N-ethyl-N,N-diisopropylamine in solvents like acetonitrile or butan-1-ol.
- Heating at moderate temperatures (50-65 °C) for several hours (4-6 h).
- Workup includes filtration, washing with water and organic solvents, and drying under vacuum.
Purification is achieved by recrystallization or chromatography, yielding the target compound as a solid or oil with high purity and yields often exceeding 90% in optimized protocols.
Summary Table of Key Preparation Steps
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-piperazine synthesis | Piperazine + Boc2O, Et3N, DCM, RT | 90-99 | Commercially available |
| 4-(4-tert-Butyloxycarbonyl)piperazin-1-yl butanal dimethyl acetal | 4-chlorobutanal dimethyl acetal + Boc-piperazine, DMF, 100 °C, 24 h | 42 | Intermediate for linker formation |
| Reductive amination | Boc-piperazine + aldehyde, Na triacetoxyborohydride, HOAc/DCM, RT, 2 h | 67.7 | Forms amine linkage |
| Palladium-catalyzed coupling | Aryl halide + Boc-piperazine, Pd2(dba)3, BINAP, NaOtBu, toluene, 70 °C, 1.5 h | 95 | Cross-coupling for arylation |
| Final coupling & purification | Triethylamine or DIPEA, MeCN or BuOH, 50-65 °C, 4-6 h | 90+ | Final product isolation |
Analytical and Characterization Data
The intermediates and final product are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic tert-butyl singlets (~1.38-1.46 ppm), methylene multiplets for piperazine and linker chains, and aromatic signals for the benzoxazole ring.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with the expected molecular weights.
- Chromatography: Purity assessed by silica gel column chromatography and HPLC methods.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or benzo[d]oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer activities, is ongoing.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The benzo[d]oxazole moiety may play a key role in binding to these targets, while the piperazine ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Analogs
Detailed Analysis of Key Analogs
PF-8380 (3,5-Dichlorobenzyl analog)
- Structural Difference : The 3,5-dichlorobenzyl group replaces the tert-butyl, enhancing hydrophobicity and enzyme affinity .
- Bioactivity : PF-8380 is a well-characterized autotaxin inhibitor with an IC50 of 0.0025 µM, making it 100-fold more potent than early leads like S32826 . Its competitive inhibition mechanism is attributed to the dichlorobenzyl group’s interaction with hydrophobic enzyme pockets .
- Safety : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
5-Chloro-2-methoxybenzyl Analog
- Commercial Status: Limited availability suggests challenges in synthesis or lower demand .
7-Positional Isomer
Physicochemical and Commercial Considerations
Biological Activity
Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate (CAS No. 2923227-25-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and neuroprotective properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 266.25 g/mol. The compound features a piperazine backbone and a benzo[d]oxazole moiety, which are known for their diverse biological activities.
1. Antimicrobial Properties
Research indicates that derivatives of benzoisothiazolone, closely related to the compound , exhibit significant antibacterial and antifungal activities. A study highlighted that such compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting a potential for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoisothiazolone Derivative | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
2. Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in the context of Alzheimer's disease (AD). A study investigating a related compound demonstrated its ability to inhibit amyloid-beta (Aβ) aggregation and reduce neuroinflammation in astrocytes, which are critical in AD pathology . The compound showed a protective effect against Aβ-induced cell death by reducing pro-inflammatory cytokines like TNF-α.
Case Study: Neuroprotection in Astrocytes
In vitro studies showed that treatment with the compound led to a significant increase in cell viability in astrocytes exposed to Aβ 1-42. The results indicated that the compound could mitigate Aβ toxicity by approximately 20%, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Table 2: Effects on Cell Viability
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ 1-42 | 43.78 |
| Aβ 1-42 + Compound | 62.98 |
The proposed mechanism for the biological activity of this compound involves modulation of inflammatory pathways and inhibition of protein aggregation associated with neurodegenerative diseases. By targeting specific receptors involved in inflammation and neuronal signaling, the compound may exert protective effects on neural cells.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: Two primary synthetic strategies are observed in analogous compounds:
- Hydrolysis in THF/Water : Reaction of intermediates (e.g., compound 42 ) with aqueous THF at room temperature yields 79% product after solvent removal .
- Acid-Mediated Deprotection : Using 1M HCl in ethyl acetate achieves 60% yield but requires careful control of reaction time (5 minutes) to avoid over-decomposition .
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while ethyl acetate aids in acid-driven deprotection.
- Temperature : Room temperature minimizes side reactions compared to heated conditions.
| Method | Solvent System | Reaction Time | Yield |
|---|---|---|---|
| A | THF/H₂O | 2 hours | 79% |
| B | Ethyl Acetate/HCl | 5 minutes | 60% |
Q. How is spectroscopic characterization (NMR, MS) utilized to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR Analysis : Key signals include:
- t-Bu group : Singlets at δ 1.45–1.50 ppm.
- Piperazine protons : Multiplets at δ 3.20–3.80 ppm.
- Oxazolone protons : Aromatic resonances at δ 6.80–7.40 ppm .
- ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and quaternary carbons (e.g., t-Bu at ~28 ppm) .
- Mass Spectrometry (ESI) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of t-Bu group at m/z 270 → 214) validate the structure .
Q. Best Practices :
- Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.
- Calibrate MS with standard references to ensure accuracy.
Q. What purification techniques are recommended for this compound, and how do solvent systems affect purity?
Methodological Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) resolves polar byproducts .
- Recrystallization : Ethanol/water mixtures improve crystallinity and remove residual salts.
- Solvent Effects :
- Polar solvents (e.g., methanol) may co-elute impurities.
- Non-polar systems (hexane) enhance separation of hydrophobic fragments.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., cyclization or deprotection) .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .
- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, shortening development time by 40% .
Q. Example Workflow :
Simulate reaction intermediates using Gaussian or ORCA.
Validate with experimental kinetics (e.g., monitoring via HPLC).
Adjust catalysts/solvents based on computational thermochemistry.
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Contradiction Analysis :
- Multi-Technique Cross-Validation : Pair X-ray diffraction (single-crystal) with NMR to resolve ambiguous assignments .
Case Example :
In a hydrazide derivative study, ¹³C NMR discrepancies were resolved by X-ray crystallography, confirming hydrogen bonding distortions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Q. How do substituents on the piperazine ring influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) reduce piperazine basicity, altering nucleophilicity in substitution reactions .
- Steric Effects : Bulky t-Bu groups hinder enzyme binding in bioactivity assays, as observed in reduced kinase inhibition compared to methyl-substituted analogs .
Q. Experimental Design :
- Synthesize derivatives with varying substituents (e.g., ethyl, phenyl).
- Test reactivity via SN2 kinetics and bioactivity via enzyme inhibition assays.
Q. Table 1: Comparative Yields Under Different Conditions
| Method | Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| A | None | THF | 25 | 79% |
| B | HCl | EtOAc | 25 | 60% |
Q. Table 2: Key ¹H NMR Peaks
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| t-Bu | 1.45–1.50 | Singlet |
| Piperazine CH₂ | 3.20–3.80 | Multiplet |
| Aromatic (Oxazolone) | 6.80–7.40 | Doublet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
